molecular formula C6H15NO2Si B13326696 (2S)-2-Amino-3-(trimethylsilyl)propanoic acid

(2S)-2-Amino-3-(trimethylsilyl)propanoic acid

Katalognummer: B13326696
Molekulargewicht: 161.27 g/mol
InChI-Schlüssel: MNHNHHIHUYPXHP-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-Amino-3-(trimethylsilyl)propanoic acid is a chemical compound characterized by the presence of an amino group and a trimethylsilyl group attached to a propanoic acid backbone. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the reaction of propanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of (2S)-2-Amino-3-(trimethylsilyl)propanoic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-Amino-3-(trimethylsilyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxylic acid group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(2S)-2-Amino-3-(trimethylsilyl)propanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which (2S)-2-Amino-3-(trimethylsilyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and bioavailability, facilitating its interaction with biological molecules. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S)-2-Amino-3-(trimethylsilyl)propanoic acid is unique due to the presence of both an amino group and a trimethylsilyl group, which confer distinct chemical properties and reactivity. This combination makes it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C6H15NO2Si

Molekulargewicht

161.27 g/mol

IUPAC-Name

(2S)-2-amino-3-trimethylsilylpropanoic acid

InChI

InChI=1S/C6H15NO2Si/c1-10(2,3)4-5(7)6(8)9/h5H,4,7H2,1-3H3,(H,8,9)/t5-/m1/s1

InChI-Schlüssel

MNHNHHIHUYPXHP-RXMQYKEDSA-N

Isomerische SMILES

C[Si](C)(C)C[C@H](C(=O)O)N

Kanonische SMILES

C[Si](C)(C)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.